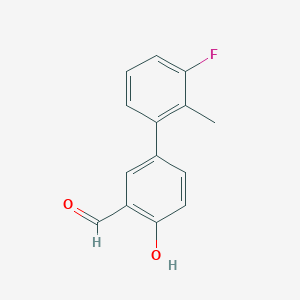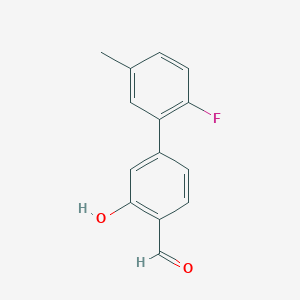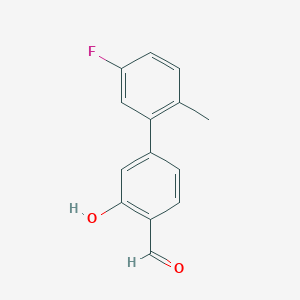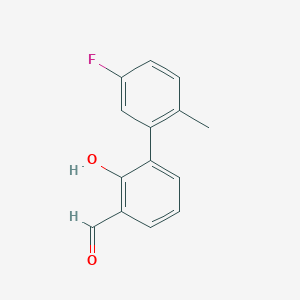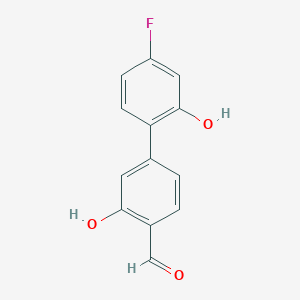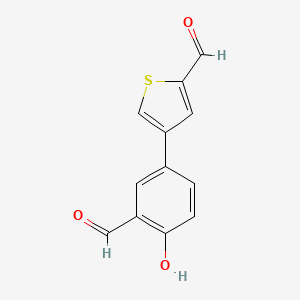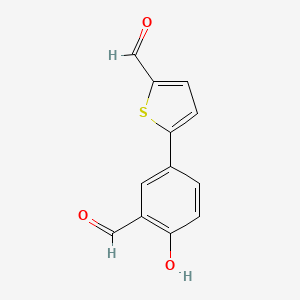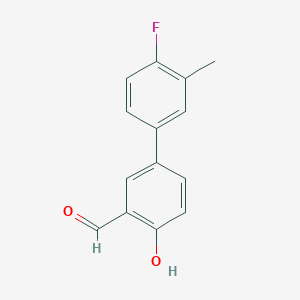
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% (4-FMP-2FP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents, and is used in the synthesis of various organic compounds. 4-FMP-2FP is a versatile molecule that can be used in a variety of different fields.
科学的研究の応用
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It is used as a building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of a variety of heterocyclic compounds. In addition, 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% is used in the synthesis of polymers and other materials for use in various industrial applications.
作用機序
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% is believed to act as a proton acceptor in the presence of a base, such as sodium hydroxide or potassium hydroxide. The protonation of the molecule results in the formation of a carbocation, which can then undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and elimination reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% have not been extensively studied. However, some studies have suggested that the compound may have antifungal and anti-inflammatory properties. In addition, 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain types of cancer cells in vitro.
実験室実験の利点と制限
The advantages of using 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost and wide availability. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain types of reactions. In addition, the compound is unstable in the presence of light and oxygen, which can limit its usefulness in certain experiments.
将来の方向性
There are a variety of potential future directions for 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of the compound. Another potential direction is the further study of the compound’s biochemical and physiological effects, which could lead to new applications in medicine and agriculture. Additionally, further research into the compound’s mechanism of action could lead to the development of new drugs or other compounds that can interact with the molecule in useful ways. Finally, the compound could be used as a starting material in the synthesis of a variety of other compounds, such as polymers, agrochemicals, and dyes.
合成法
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluoro-3-methylphenol and formaldehyde in the presence of a base. This reaction produces a mixture of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% and 4-fluoro-3-methylphenol dimethyl acetal, which can be separated by distillation. Another method involves the reaction of 4-fluoro-3-methylphenol and formaldehyde in the presence of a catalytic amount of acid, such as sulfuric acid. This reaction produces a mixture of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% and 4-fluoro-3-methylphenol dimethyl acetal, which can be separated by crystallization.
特性
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGDPIQJPACRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685095 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1111128-91-6 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

